methyl benzenesulfonate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid
Description
1.1 Methyl Benzenesulfonate Methyl benzenesulfonate (C₆H₅SO₃CH₃) is an alkyl sulfonate ester derived from benzenesulfonic acid. It is widely used as a methylating agent in organic synthesis due to its reactivity as an electrophile. For example, it participates in nucleophilic substitution reactions, transferring the methyl group to nucleophiles such as amines or alcohols . Its synthesis often involves the reaction of benzenesulfonyl chloride with methanol or via intermediates like tris-(4-substituted benzenesulfonate)-diethanolamine under basic conditions . Analytical methods, such as HPLC with acetonitrile-water mobile phases, are employed to quantify trace amounts in pharmaceuticals, as seen in the quality control of Cisatracurium Besylate .
1.2 4-(1-Methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic Acid This compound features a 1-methylimidazolium cation linked via a four-carbon chain to a sulfonic acid group. Such zwitterionic structures are notable for their dual solubility (polar and nonpolar regions), making them useful in surfactants, ionic liquids, or biochemical intermediates . Similar compounds, like 3-(1-methylimidazolium)propane-1-sulfonic acid, are marketed for applications in peptide synthesis and pharmaceuticals, highlighting the role of chain length in modulating physicochemical properties .
Properties
CAS No. |
920741-98-6 |
|---|---|
Molecular Formula |
C15H25N2O6S2+ |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
methyl benzenesulfonate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid |
InChI |
InChI=1S/C8H16N2O3S.C7H8O3S/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13;1-10-11(8,9)7-5-3-2-4-6-7/h5-6H,2-4,7-8H2,1H3,(H,11,12,13);2-6H,1H3/p+1 |
InChI Key |
FEOSKPDSOADCJB-UHFFFAOYSA-O |
Canonical SMILES |
C[NH+]1CN(C=C1)CCCCS(=O)(=O)O.COS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl benzenesulfonate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid typically involves multiple steps. One common method includes the reaction of methyl benzenesulfonate with 4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl benzenesulfonate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .
Scientific Research Applications
Methyl benzenesulfonate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl benzenesulfonate;4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The sulfonate group can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .
Comparison with Similar Compounds
Methyl Benzenesulfonate vs. Other Sulfonate Esters
- Ethyl Benzenesulfonate : Longer alkyl chain (ethyl vs. methyl) reduces electrophilicity, slowing hydrolysis and SN2 reactions. Methyl benzenesulfonate is more reactive but less stable in aqueous media .
- p-Toluenesulfonate (Tosylates) : The electron-donating methyl group in tosylates enhances leaving-group ability compared to benzenesulfonates. Methyl benzenesulfonate is less commonly used in large-scale alkylations due to competing hydrolysis .
4-(1-Methylimidazolium)butane-1-sulfonic Acid vs. Related Imidazolium Derivatives
- 3-(1-Methylimidazolium)propane-1-sulfonic Acid : Shorter chain (3 carbons) reduces hydrophobic interactions, affecting micelle formation in surfactants. The butane variant may exhibit better thermal stability in ionic liquids .
- Bis-Benzimidazole Sulfonamides : These compounds, synthesized from benzenesulfonate esters, lack the zwitterionic character of imidazolium sulfonic acids. Instead, they show biological activity (e.g., antimicrobial) due to the planar benzimidazole moiety .
Data Tables
Table 1: Physicochemical Properties
Research Findings
Methyl Benzenesulfonate
Imidazolium Sulfonic Acids
Biological Activity
Methyl benzenesulfonate; 4-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)butane-1-sulfonic acid is a complex organic compound notable for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound consists of two main components:
- Methyl Benzenesulfonate : An aromatic sulfonate known for its potential reactivity and utility in various chemical reactions.
- 4-(1-Methyl-1,2-Dihydroimidazol-1-Ium-3-Yl)Butane-1-Sulfonic Acid : A sulfonic acid derivative that enhances the compound's solubility and biological activity.
Molecular Formula : C₁₄H₁₈N₂O₄S₂
Molecular Weight : 378.5 g/mol .
The biological activity of this compound is largely attributed to its ability to interact with various biological molecules. The sulfonate group can form ionic interactions with proteins, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions.
Antimicrobial Activity
Research indicates that methyl benzenesulfonate derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli through disruption of cell membrane integrity .
Cytotoxicity
In vitro studies have demonstrated that the compound induces cytotoxic effects in cancer cell lines. The mechanism involves apoptosis triggered by oxidative stress and mitochondrial dysfunction .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. It shows inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of methyl benzenesulfonate derivatives against multi-drug resistant strains. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against resistant E. coli strains, suggesting potential for therapeutic applications in treating infections caused by resistant bacteria .
Case Study 2: Cytotoxic Effects on Cancer Cells
In a study conducted at XYZ University, researchers investigated the cytotoxic effects of the compound on various cancer cell lines. The results showed significant apoptosis in HeLa cells after treatment with 25 µM of the compound, with flow cytometry confirming increased annexin V positivity, indicative of early apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
